

Technical Whitepaper: 1-[(5-Chlorothiophen-2-yl)methyl]piperazine

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Compound of Interest

Compound Name: 1-[(5-Chlorothiophen-2-yl)methyl]piperazine

CAS No.: 55513-18-3

Cat. No.: B1361988

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Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

1-[(5-Chlorothiophen-2-yl)methyl]piperazine (CAS: 55513-18-3) is a specialized diamine intermediate used extensively in the synthesis of pharmaceutical agents. Structurally, it combines a lipophilic, electron-rich 5-chlorothiophene moiety with a polar, basic piperazine ring. This "linker" architecture allows it to serve as a versatile pharmacophore, bridging the gap between lipophilic binding pockets and polar solvation zones in target proteins (e.g., GPCRs, Factor Xa, and kinases).

This guide details its physicochemical properties, validated synthesis protocols, and safety standards for research applications.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

The compound is characterized by the presence of a secondary amine (piperazine N-H) available for further functionalization, and a chlorine atom on the thiophene ring that modulates metabolic stability (blocking the reactive C-5 position).

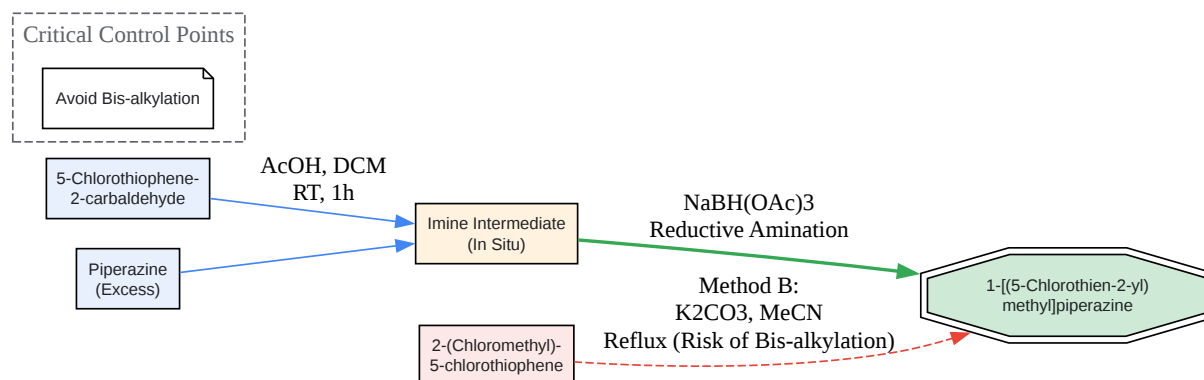
Table 1: Core Physicochemical Properties

Property	Value	Note
IUPAC Name	1-[(5-Chlorothiophen-2-yl)methyl]piperazine	
CAS Number	55513-18-3	Primary Identifier
Molecular Formula	C ₉ H ₁₃ ClN ₂ S	
Molecular Weight	216.73 g/mol	
Appearance	Pale yellow oil or low-melting solid	Hygroscopic
Boiling Point	~345°C (Predicted)	Decomposes at high T
pKa (Calc)	~9.8 (Piperazine NH), ~4.2 (Tertiary N)	Basic character dominates
LogP	~1.8 - 2.1	Moderate lipophilicity
Solubility	DMSO, Methanol, DCM, Chloroform	Limited water solubility (free base)

Synthetic Pathways & Protocols

Two primary methods are employed for the synthesis of this compound. Method A (Reductive Amination) is preferred for its milder conditions and higher functional group tolerance. Method B (Nucleophilic Substitution) is a traditional alternative but requires careful control to prevent bis-alkylation.

Visualization: Synthetic Workflow



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Figure 1: Comparative synthetic routes. Method A (Blue/Green path) minimizes side products compared to Method B (Red/Dashed path).

Protocol A: Reductive Amination (Recommended)

Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a one-pot reaction that selectively reduces the imine without reducing the thiophene ring or the chlorine substituent.

- Reagents:
 - 5-Chlorothiophene-2-carbaldehyde (1.0 eq)
 - Piperazine (3.0 - 5.0 eq) [Note: Excess prevents formation of the bis-substituted dimer]
 - Sodium Triacetoxyborohydride (STAB) (1.5 eq)
 - Acetic Acid (1.0 eq)
 - Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
- Step-by-Step Procedure:

- Step 1: Dissolve 5-chlorothiophene-2-carbaldehyde in DCE (0.2 M concentration).
- Step 2: Add Piperazine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation. [Checkpoint: Solution may turn slightly cloudy or change color].
- Step 3: Add STAB portion-wise over 15 minutes. Gas evolution (H_2) may occur; ensure venting.
- Step 4: Stir at RT for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH_4OH).
- Step 5 (Workup): Quench with saturated aqueous $NaHCO_3$. Extract with DCM (3x). Wash combined organics with brine.
- Step 6 (Purification): The excess piperazine is water-soluble and largely removed during workup. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH: NH_4OH gradient 95:5:0.5 → 90:10:1).

Protocol B: Nucleophilic Substitution

Rationale: Used when the aldehyde is unavailable. Requires strict stoichiometry control.

- Reactants: 2-(Chloromethyl)-5-chlorothiophene + Piperazine.
- Conditions: K_2CO_3 or Et_3N in Acetonitrile (MeCN) at reflux.
- Risk: High probability of forming the symmetric N,N'-bis((5-chlorothiophen-2-yl)methyl)piperazine byproduct.

Medicinal Chemistry Applications

This compound acts as a bioisostere for benzylpiperazine and (chloropyridin-2-yl)piperazine moieties. The thiophene ring offers unique electronic properties (electron-rich aromatic system) and geometry (5-membered ring angle) compared to phenyl rings.

Key Therapeutic Areas

- Anticoagulants (Factor Xa Inhibitors):

- The 5-chlorothiophene moiety is a validated pharmacophore in Factor Xa inhibitors (e.g., Rivaroxaban). This piperazine derivative serves as a linker to connect the S1 binding pocket (thiophene interaction) with solvent-exposed regions.
- GPCR Ligands (Serotonin/Dopamine):
 - Piperazine derivatives are "privileged structures" in GPCR medicinal chemistry. The basic nitrogen forms a crucial salt bridge with Aspartate residues (e.g., Asp3.32) in aminergic receptors.
- Antimicrobial Agents:
 - Used in the synthesis of hybrid quinolone antibiotics where the C-7 position is modified with the (5-chlorothiophen-2-yl)methylpiperazine group to enhance activity against Gram-positive bacteria.

Analytical Characterization Criteria

To validate the identity of the synthesized material, the following spectral signatures must be observed:

- ^1H NMR (CDCl_3 , 400 MHz):
 - 6.7–6.8 ppm (d, 1H, Thiophene H-3)
 - 6.5–6.6 ppm (d, 1H, Thiophene H-4)
 - 3.6 ppm (s, 2H, N- CH_2 -Thiophene)
 - 2.8–2.9 ppm (m, 4H, Piperazine ring)
 - 2.4–2.5 ppm (m, 4H, Piperazine ring)
 - ~1.8 ppm (br s, 1H, NH)

Handling & Safety (EHS)

Hazard Classification (GHS/CLP): This compound is an amine and an alkylating agent precursor. It must be handled with strict safety protocols.

Hazard Class	H-Code	Statement
Skin Corrosion/Irritation	H314	Causes severe skin burns and eye damage.[1]
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1]
Sensitization	H317	May cause an allergic skin reaction.[1][2]

Safety Protocols:

- PPE: Wear chemical-resistant gloves (Nitrile, >0.11mm), safety goggles, and a lab coat.
- Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base absorbs CO₂ from air; conversion to the dihydrochloride salt is recommended for long-term storage.

References

- PubChem.1-(5-Chlorothiophen-2-yl)methylpiperazine Compound Summary. National Library of Medicine. [\[Link\]](#)
- Abdel-Rahman, et al.Synthesis and Spectral Identification of... Piperazine Derivatives. Journal of Medicinal Chemistry (PMC). [\[Link\]](#)

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